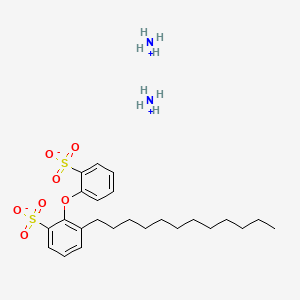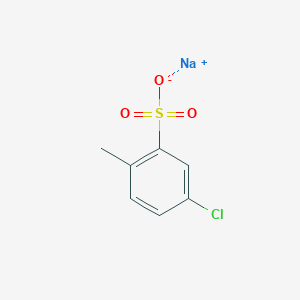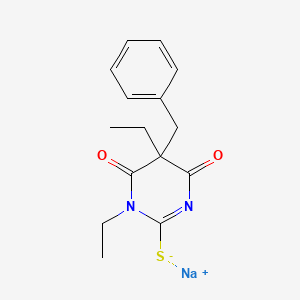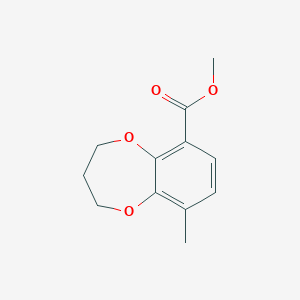
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) is a chemical compound with the molecular formula C12H14O4. It is known for its unique structure, which includes a benzodioxepin ring system.
Métodos De Preparación
The synthesis of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Carboxylation: Introduction of the carboxylic acid group at the 6th position of the benzodioxepin ring.
Methylation: Methylation of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies investigate its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) can be compared with other similar compounds, such as:
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-: The non-methylated ester form.
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-ethyl-,ethylester: An ethyl ester analog.
The uniqueness of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) lies in its specific structural features and the resulting chemical properties, which differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 9-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-8-4-5-9(12(13)14-2)11-10(8)15-6-3-7-16-11/h4-5H,3,6-7H2,1-2H3 |
Clave InChI |
RROHLRMSQCHMOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C(=O)OC)OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
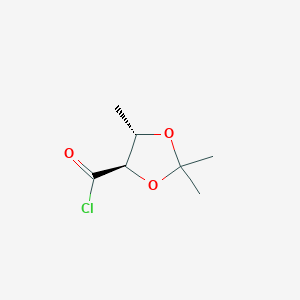
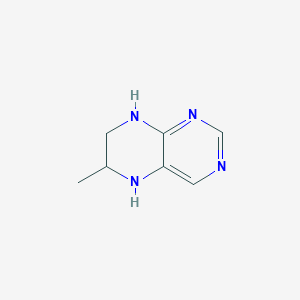

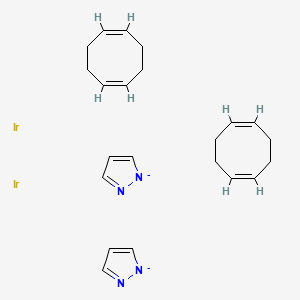

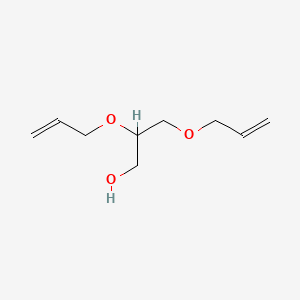
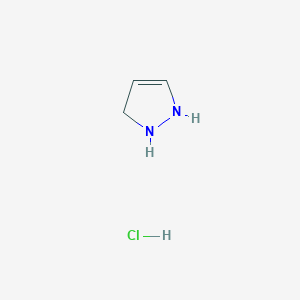
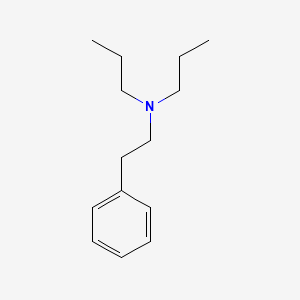
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
